2-Cyclopropyl-6-fluoroaniline
Description
2-Cyclopropyl-6-fluoroaniline is an organic compound with the molecular formula C9H10FN. It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to an aniline ring.
Properties
IUPAC Name |
2-cyclopropyl-6-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXOKRMTNFTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods: Industrial production of 2-Cyclopropyl-6-fluoroaniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it to cyclopropyl-6-fluoroaniline derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .
Scientific Research Applications
2-Cyclopropyl-6-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-fluoroaniline involves its interaction with specific molecular targets. The cyclopropyl and fluoro groups can enhance binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
2-Cyclopropylaniline: Lacks the fluorine atom, affecting its electronic properties and interactions.
6-Fluoroaniline: Lacks the cyclopropyl group, influencing its steric and electronic characteristics.
Uniqueness: 2-Cyclopropyl-6-fluoroaniline is unique due to the combined presence of both the cyclopropyl and fluoro groups, which impart distinct steric and electronic properties. This combination enhances its utility in various chemical reactions and applications, making it a valuable compound in research and industry .
Biological Activity
2-Cyclopropyl-6-fluoroaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHFN
- Molecular Weight : 167.19 g/mol
- CAS Number : 2567496-90-4
The presence of a cyclopropyl group and a fluorine atom significantly influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropyl and fluoro substituents enhance its binding affinity, potentially modulating biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways that regulate various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against both gram-positive and gram-negative bacterial strains, suggesting its potential as a lead compound for antibiotic development.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 14 | 32 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induces apoptosis |
| A549 (Lung Cancer) | 8 | Cell cycle arrest |
Case Studies
- Antibacterial Efficacy : A recent study evaluated the compound's effectiveness against resistant bacterial strains, revealing significant antibacterial activity comparable to existing antibiotics. This study underscores the potential for developing new therapeutic agents from this compound .
- Anticancer Research : Another investigation focused on the anticancer effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting its promise as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
